1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a pyrazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and thiophene intermediates, followed by their coupling and subsequent urea formation.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbodiimide to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may impart specific biological activities.
Materials Science: The compound’s structural motifs make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving its molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole and thiophene rings may participate in π-π stacking interactions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the thiophene ring, which may affect its biological activity and physical properties.
1-(2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the pyrazole ring, which may alter its reactivity and interaction with biological targets.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.
Uniqueness
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which impart specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the pyrazole and thiophene rings contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCVYWVNFCKGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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